molecular formula C15H11F3N2O2S B1391859 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- CAS No. 1036027-56-1

1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

Numéro de catalogue: B1391859
Numéro CAS: 1036027-56-1
Poids moléculaire: 340.3 g/mol
Clé InChI: RNKVQAUOKDXQIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Azaindole Chemistry

The development of azaindole chemistry traces its origins to the early 20th century investigations into indigoid dyes, where scientists sought to synthesize pyridine analogues of indigo. These initial synthetic endeavors, while unsuccessful in their original aims, laid the foundation for understanding the unique chemical properties of azaindole systems. The first significant breakthrough occurred in 1941 when Kagi successfully obtained 7-azaoxindole through the cyclization of 2-aminopyrid-3-ylacetic acid, subsequently converting it into 7-azaisatin and 7-azaindigoid vat dyes. This marked the beginning of systematic exploration into azaindole chemistry.

The historical development was marked by several key synthetic methodologies. The Madelung method, adapted from indole synthesis, became instrumental in preparing azaindole derivatives, though yields varied significantly depending on the specific isomer targeted. For instance, the synthesis of 4-azaindole achieved yields of 20%, while 7-azaindole yields were limited to 3%, demonstrating the inherent challenges in azaindole synthesis. The development progressed through various synthetic innovations, including photochemical methods and metal-catalyzed approaches, each contributing to the expansion of accessible azaindole structures.

The discovery of naturally occurring azaindoles further accelerated research interest. The identification of 7-azaindole in the lepidine fraction of coal-tar in 1943 by Kruber provided the first naturally occurring example of an unsubstituted azaindole. Subsequently, the isolation of complex azaindole-containing natural products such as Variolin B and deoxyvariolin B from Antarctic sponges revealed the biological significance of these heterocyclic systems. These natural products exhibited potent cytotoxic activity against various cancer cell lines, establishing azaindoles as privileged structures in drug discovery.

Significance of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) in Heterocyclic Chemistry

The 7-azaindole system, formally known as 1H-Pyrrolo[2,3-b]pyridine, occupies a unique position in heterocyclic chemistry due to its exceptional bioisosteric properties relative to indole and purine systems. The structural modification involving the replacement of a carbon-hydrogen fragment with a nitrogen atom fundamentally alters the physicochemical properties while maintaining essential pharmacophoric features. This isosteric replacement results in enhanced aqueous solubility, favorable absorption, distribution, metabolism, and excretion properties, as well as improved pharmacokinetic profiles.

The significance of the 7-azaindole framework is evidenced by its prevalence in biologically active molecules. Among the four azaindole isomers (4-, 5-, 6-, and 7-azaindoles), the 7-azaindole moiety appears most frequently in pharmacologically active compounds. This preference stems from its ability to form optimal hydrogen bonding interactions with biological targets, particularly protein kinases. The biostructural analysis reveals that the two nitrogen atoms of the azaindole framework form hydrogen bonds with the hinge region of protein kinases, mimicking the bonding pattern of adenine in natural substrate adenosine triphosphate.

The photophysical properties of 7-azaindole have made it particularly valuable as a fluorescent probe in biological systems. As the chromophoric moiety of 7-azatryptophan, it serves as an alternative to tryptophan for optical probing of protein structure and dynamics. The compound exhibits red-shifted absorption and emission compared to tryptophan, single exponential fluorescence decay in aqueous solutions, and environment-sensitive emission properties. These characteristics enable precise monitoring of protein conformational changes and local environmental variations.

Research has demonstrated that 7-azaindole derivatives show remarkable therapeutic potential across diverse disease areas. The framework has yielded clinical candidates such as AZD6738, which inhibits ataxia telangiectasia mutated and Rad3 related kinase for cancer treatment. Additionally, compounds like URMC-099 have shown neuroprotective and anti-neuroinflammatory properties in models of human immunodeficiency virus-1 associated neurocognitive disorders through mixed lineage kinase 3 and leucine-rich repeat kinase 2 inhibition.

Classification and Nomenclature of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives encompass a family of heterocyclic compounds characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. The classification system recognizes six distinct isomeric forms based on the relative positioning of the nitrogen atoms and the fusion pattern between the rings. These isomers are systematically designated as pyrrolo[3,4-b]pyridine, pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, pyrrolo[3,4-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-c]pyridine.

The nomenclature system for pyrrolopyridines follows International Union of Pure and Applied Chemistry guidelines, with specific attention to the numbering system that indicates the fusion points between the rings. Alternative naming systems have historically been employed, including the term "pyrindoles" and "azaindoles," with the latter becoming the preferred designation in contemporary literature. The azaindole terminology specifically refers to the relationship with indole structures, emphasizing the bioisosteric nature of the nitrogen substitution.

Table 1: Classification of Pyrrolopyridine Isomers

Isomer Type IUPAC Name Alternative Names Nitrogen Positions Natural Occurrence
4-Azaindole 1H-Pyrrolo[3,2-c]pyridine 4-Pyrindole N-4 Rare
5-Azaindole 1H-Pyrrolo[3,2-b]pyridine 5-Pyrindole N-5 Moderate
6-Azaindole 1H-Pyrrolo[2,3-c]pyridine Harmyrine N-6 Common
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine 7-Pyrindole N-7 Most Common

The structural classification extends to substituent patterns, which significantly influence biological activity and physicochemical properties. Substitution patterns are designated by numerical positions corresponding to the carbon and nitrogen atoms in the fused ring system. For the 7-azaindole system specifically, positions 1, 3, and 5 represent the most pharmacologically relevant sites for derivatization. The introduction of substituents at these positions enables fine-tuning of molecular properties including lipophilicity, hydrogen bonding capacity, and metabolic stability.

Contemporary classification systems also recognize functional group categories that confer specific biological activities. Sulfonyl-protected derivatives, such as those bearing 4-methylphenylsulfonyl groups, represent an important class that provides synthetic versatility while maintaining the core azaindole pharmacophore. Similarly, trifluoromethyl-substituted derivatives constitute a distinct category characterized by enhanced metabolic stability and altered electronic properties.

Positioning of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- Derivative in Chemical Literature

The specific compound 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- occupies a strategic position within the broader landscape of azaindole derivatives, representing the intersection of several important medicinal chemistry strategies. The compound, bearing Chemical Abstracts Service registry number 1036027-56-1, exemplifies the modern approach to heterocyclic drug design through the incorporation of multiple functional elements that address distinct pharmaceutical challenges.

The 4-methylphenylsulfonyl (tosyl) protecting group at the N-1 position serves multiple synthetic and pharmacological functions. From a synthetic perspective, this moiety provides enhanced stability during chemical transformations while enabling selective functionalization at other positions. The tosyl group also modulates the compound's physicochemical properties, contributing to improved solubility characteristics and altered molecular recognition patterns. This protection strategy has become increasingly prevalent in azaindole medicinal chemistry, as evidenced by the numerous tosyl-protected derivatives appearing in pharmaceutical patents and research publications.

The trifluoromethyl substituent at the 5-position represents a critical structure-activity relationship modification that has gained prominence in contemporary drug design. This functional group imparts several advantageous properties including enhanced metabolic stability, increased lipophilicity, and altered electronic distribution within the heterocyclic framework. The strategic placement of the trifluoromethyl group at the 5-position specifically has been associated with improved binding affinity to various biological targets, particularly those involving kinase inhibition mechanisms.

Table 2: Chemical Properties of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Property Value Reference Method
Molecular Formula C₁₅H₁₁F₃N₂O₂S Computational Analysis
Molecular Weight 340.3 g/mol Mass Spectrometry
XLogP3-AA 3.7 Partition Coefficient Calculation
Hydrogen Bond Donors 0 Structural Analysis
Hydrogen Bond Acceptors 6 Structural Analysis
Rotatable Bonds 2 Conformational Analysis
Topological Polar Surface Area Not Specified Computational Method

The literature positioning of this derivative reflects its role as both a synthetic intermediate and a potential therapeutic agent. The compound appears in patents related to kinase inhibitor development, reflecting the established relationship between azaindole structures and protein kinase modulation. The specific substitution pattern suggests applications in areas where enhanced pharmacokinetic properties are essential, such as central nervous system penetration or oral bioavailability optimization.

Recent synthetic methodologies have demonstrated efficient routes to access this specific derivative through metal-catalyzed cross-coupling reactions and functional group manipulations. The compound serves as a valuable building block for further derivatization, enabling the construction of more complex molecular architectures while maintaining the essential azaindole pharmacophore. This synthetic accessibility has contributed to its adoption in medicinal chemistry programs targeting diverse therapeutic areas including oncology, neurology, and infectious diseases.

Propriétés

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-10-2-4-13(5-3-10)23(21,22)20-7-6-11-8-12(15(16,17)18)9-19-14(11)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVQAUOKDXQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145839
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036027-56-1
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036027-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways. The interaction between 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the receptor’s active site, preventing the phosphorylation of tyrosine residues and subsequent activation of signaling cascades. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity. This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. Additionally, the presence of the trifluoromethyl group enhances the binding affinity of the compound to the receptor, increasing its inhibitory potency. These interactions lead to the inhibition of FGFR-mediated signaling, resulting in reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- vary with different dosages. Low to moderate doses have been effective in inhibiting tumor growth without causing significant toxicity. Higher doses may result in adverse effects, including hepatotoxicity and gastrointestinal disturbances. The compound exhibits a dose-dependent response, with a threshold effect observed at certain concentrations. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.

Activité Biologique

1H-Pyrrolo[2,3-b]pyridine derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and as phosphodiesterase (PDE) inhibitors. This article focuses on the compound 1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-, exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C15H11F3N2O2SC_{15}H_{11}F_3N_2O_2S, characterized by the presence of a pyrrolo[2,3-b]pyridine core with a sulfonyl group and a trifluoromethyl substituent. This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h showed significant FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .

Table 1: FGFR Inhibition by Compound 4h

FGFR TypeIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

This data indicates that compound 4h has a promising profile as an anticancer agent targeting FGFR pathways.

Phosphodiesterase Inhibition

Another significant aspect of this compound is its activity as a selective inhibitor of phosphodiesterase 4B (PDE4B). In vitro studies revealed that it significantly inhibited TNF-α release from macrophages exposed to inflammatory stimuli, indicating its potential use in treating inflammatory diseases . The selectivity against other CNS receptors suggests a low risk of side effects associated with broader receptor inhibition.

Table 2: PDE Inhibition Profile

PDE TypeInhibition (%) at 10 µM
PDE4BSignificant
PDE3B87%
Other PDEs<50%

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For example, the introduction of various aryl groups has been shown to enhance potency against PDE4B. The size and electronic nature of substituents at specific positions on the pyrrole ring can modulate both selectivity and efficacy .

Case Studies

In a notable case study involving the synthesis and evaluation of various derivatives, compound 11h was identified as a potent PDE4B inhibitor with acceptable ADME properties. It exhibited equipotent activity compared to rolipram, a well-known PDE inhibitor . This highlights the therapeutic potential of these compounds in managing conditions like depression and inflammation.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer properties. For instance, a series of derivatives were found to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound, identified as 4h , showed IC50 values of 7 nM against FGFR1 and significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro . This highlights the potential for developing targeted cancer therapies using these derivatives.

Anti-inflammatory Effects

Another important application is in the treatment of inflammatory diseases. Certain derivatives have been identified as selective phosphodiesterase 4B (PDE4B) inhibitors, which play a crucial role in the modulation of inflammatory responses. For example, compound 11h demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli . This suggests that pyrrolo[2,3-b]pyridine compounds could be effective in managing conditions characterized by excessive inflammation.

Neurological Applications

The ability of these compounds to penetrate the blood-brain barrier makes them candidates for treating central nervous system (CNS) disorders. The aforementioned PDE4B inhibitors also showed promise in preclinical testing for CNS diseases due to their favorable pharmacokinetic properties and selectivity against CNS receptors .

Synthesis and Structural Variations

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multicomponent reactions that allow for the introduction of various functional groups. Recent studies have reported methods that utilize inexpensive starting materials while achieving high yields of biologically active compounds .

Table 1: Summary of Biological Activities and Targeted Pathways

CompoundBiological ActivityTargeted PathwayReference
4hFGFR InhibitionCancer Therapy
11hPDE4B InhibitionAnti-inflammatory
VariousTNIK InhibitionImmune Modulation

Case Studies

Several case studies have highlighted the effectiveness of these compounds:

  • A study focusing on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues reported significant antiproliferative activity against various cancer cell lines, emphasizing their potential as anticancer agents .
  • Another investigation into the structure-activity relationship (SAR) among these compounds revealed that modifications at specific positions greatly influence their inhibitory potency against target enzymes like PDE4B and kinases involved in cancer progression .

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s key structural differentiators are its 1-tosyl and 5-CF₃ substituents. Below is a comparative analysis with analogous pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound 1-(4-Methylphenylsulfonyl), 5-CF₃ Tosyl and CF₃ groups enhance stability and binding affinity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 1-Methyl, 5-Bromo Bromine substituent increases lipophilicity
4-Fluoro-1H-pyrrolo[2,3-b]pyridine 4-Fluoro Fluorine improves metabolic stability
21e () 3-(4-Fluorophenylethynyl), 5-(3,4-dimethoxyphenyl) Ethynyl and methoxyphenyl groups modulate electronic properties
1-(Phenylsulfonyl)-4-chloro-2-morpholinylmethyl 1-Phenylsulfonyl, 4-Chloro, 2-Morpholinylmethyl Morpholinylmethyl enhances solubility

Key Observations :

  • The 5-CF₃ group may form hydrogen bonds with residues like G485 in FGFR1, a feature absent in bromo- or fluoro-substituted analogs .
  • Derivatives with morpholinylmethyl () or methoxyphenyl () groups prioritize solubility or hydrophobic interactions, respectively .

Key Observations :

  • Lower yields (e.g., 36% for compound 21e) suggest challenges in introducing ethynyl or bulky substituents, whereas methyl or bromo groups (75% yield for compound 22) are more straightforward .

Key Observations :

  • The CF₃ group in the target compound is strategically positioned to interact with FGFR1’s hydrophobic pocket, a design principle shared with other kinase inhibitors .
  • Analogs with methoxyphenyl or ethynyl groups () lack explicit activity data but may prioritize structural diversity over target specificity .

Physicochemical Properties

Substituents critically influence logP, solubility, and stability:

  • Target Compound : The tosyl group increases polarity (improving aqueous solubility), while CF₃ enhances metabolic stability .
  • 5-Bromo derivatives (): Higher lipophilicity may compromise solubility but improve membrane permeability .
  • Morpholinylmethyl-substituted analogs (): The morpholine ring boosts solubility via hydrogen bonding, a trait advantageous for oral bioavailability .

Méthodes De Préparation

Formation of the Pyrrolo[2,3-b]pyridine Core

The starting material is often 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine), which can be synthesized or procured commercially. This core is essential for subsequent functionalization steps.

Bromination at the 3-Position

Selective bromination is performed using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform, dichloromethane, or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature. The reaction time varies from 10 minutes to several hours depending on reagent concentration and temperature.

  • Example: Treatment of the intermediate with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours achieves selective bromination at the 3-position.

Introduction of the Tosyl (p-Toluenesulfonyl) Group

The N-1 position is protected by tosylation using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide or organic bases like triethylamine. The reaction is typically carried out in dichloromethane at 0 °C to room temperature over 1 to 12 hours.

  • Alternative anhydrous conditions involve treatment with lithium diisopropylamide (LDA) in THF at -78 °C to -40 °C, followed by addition of tosyl chloride.

Incorporation of the Trifluoromethyl Group

The 5-(trifluoromethyl) substituent can be introduced via palladium-catalyzed cross-coupling reactions using trifluoromethylated boronic acids or trifluoromethylating reagents. The Suzuki coupling is a common method here:

  • Conditions: 5-bromo-7-azaindole derivative is reacted with trifluoromethylphenylboronic acid in the presence of Pd catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, in a dioxane/water mixture at about 80 °C to reflux for 1 to 16 hours under nitrogen atmosphere.

Workup and Purification

After reaction completion, the mixture is cooled and acidified (e.g., with 6N HCl), followed by extraction with ethyl acetate. The organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

Ion-exchange resins (e.g., DOWEX 50WX2-400) can be used to remove impurities and isolate the product. The resin is washed with methanol and dichloromethane, and the product is released by washing with ammonia in methanol.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Solvent(s) Notes
Bromination Br2 or NBS + triethylamine 0 °C to RT 10 min to 16 h Chloroform, DCM, THF Selective for 3-position bromination
Tosylation p-Toluenesulfonyl chloride + NaOH or LDA 0 °C to RT (-78 °C to RT for LDA) 1 to 12 h (30 min to 3 h for LDA method) DCM, THF N-1 tosyl protection
Suzuki Coupling Arylboronic acid, Pd catalyst, K2CO3 80 °C to reflux 1 to 16 h Dioxane/water Introduction of trifluoromethyl group
Workup & Purification Acidification, extraction, drying, ion-exchange resin RT 1 to 3 h Ethyl acetate, methanol, DCM Purification and isolation

Research Findings and Analysis

  • The Suzuki coupling method is well-established and provides high regioselectivity and yield for introducing aryl and trifluoromethyl substituents on the pyrrolo[2,3-b]pyridine core.
  • Bromination with NBS is preferred for mild conditions and selectivity.
  • Tosylation protects the nitrogen and improves solubility and stability of intermediates, facilitating further transformations.
  • Use of palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ensures efficient cross-coupling.
  • Ion-exchange resin purification is effective in removing inorganic salts and residual catalysts.

Q & A

Q. Table 1: IC50_{50} Values for Key Derivatives

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)
4h7925
6c*112148305
*6c: 5-(4-Trifluoromethylphenyl)-3-nitro derivative

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies substituent patterns (e.g., trifluoromethyl singlet at δ -62 ppm in 19F NMR^{19} \text{F NMR}).
  • LC-MS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 399.08) and purity (>98% via UV detection at 254 nm) .
  • X-ray Crystallography : Resolves binding modes in FGFR1 complexes (e.g., hydrogen bonding with Asp641) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) affect IC50_{50}. Standardize using kinase profiling panels .
  • Cell Line Selection : FGFR1-amplified vs. wild-type models (e.g., 4T1 breast cancer cells vs. HEK293) yield divergent results. Validate with isogenic cell lines .
  • Metabolic Stability : Trifluoromethyl groups improve half-life in hepatic microsomes (e.g., t1/2_{1/2}: 120 min vs. 45 min for non-CF3_3 analogs) .

Advanced: What computational strategies support the design of derivatives with enhanced selectivity for FGFR isoforms?

Answer:

  • Molecular Docking : Use FGFR1 crystal structures (PDB: 3RHX) to model interactions. The sulfonyl group occupies a hydrophobic cleft in FGFR1/2/3 but not FGFR4 .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substitutions (e.g., replacing CF3_3 with Cl reduces FGFR1 binding by 2.1 kcal/mol) .
  • MD Simulations : Analyze conformational stability of the pyrrolopyridine core in solvent (e.g., water vs. DMSO) to optimize solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C under inert gas (Ar/N2_2) to prevent oxidation of the sulfonyl group.
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis.
  • Stability Monitoring : Track degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

  • Lipophilicity : CF3_3 increases logP by ~0.5 units, enhancing membrane permeability (Papp_{\text{app}}: 12 × 106^{-6} cm/s vs. 8 × 106^{-6} for CH3_3) .
  • Metabolic Resistance : CF3_3 reduces CYP3A4-mediated oxidation, increasing plasma half-life (t1/2_{1/2}: 4.2 h vs. 1.8 h) .
  • Toxicity : Lower hepatotoxicity (ALT levels: 25 U/L vs. 80 U/L) due to reduced reactive metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.